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molecular formula C12H12O4 B028309 3,5-Diacetoxy Styrene CAS No. 155222-48-3

3,5-Diacetoxy Styrene

Cat. No. B028309
M. Wt: 220.22 g/mol
InChI Key: JEKQGWWKEWSQCU-UHFFFAOYSA-N
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Patent
US07820848B2

Procedure details

The product mixture was solved in 10 ml of pyridine and treated with 2.33 ml (21.2 mmol) of acetic anhydride without further purification for 15 h at room temperature. The resulting solution was poured into 100 ml ethyl acetate and extracted three times against 100 ml of 1N HCl. The organic layer washed twice with 50 ml of brine and dried over MgSO4. After evaporation of the solvent chromatographic purification over silica gel using a 7:2 (v/v) mixture of n-hexane and ethyl acetate gave 8.04 g of 3,5-diacetoxystyrene as a colorless oil (36.5 mmol, 87%).
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=O)[CH3:2].[C:8]([O:11][CH2:12][CH3:13])(=[O:10])[CH3:9].N1C=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:5]([O:4][C:1]1[CH:15]=[C:16]([CH:13]=[C:12]([O:11][C:8](=[O:10])[CH3:9])[CH:2]=1)[CH:17]=[CH2:18])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
2.33 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times against 100 ml of 1N HCl
WASH
Type
WASH
Details
The organic layer washed twice with 50 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent chromatographic purification over silica gel using
ADDITION
Type
ADDITION
Details
a 7:2 (v/v) mixture of n-hexane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C=C)C=C(C1)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 36.5 mmol
AMOUNT: MASS 8.04 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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